Einecs 300-472-0

Description

Einecs 300-472-0 is a benzotriazole-based compound widely utilized as a ultraviolet (UV) stabilizer in industrial applications, particularly in polymers, coatings, and plastics. Its molecular structure features a benzotriazole ring system, which is critical for its UV-absorbing properties. The compound has a molecular weight of approximately 224.26 g/mol and functions by absorbing UV radiation in the 290–400 nm range, converting it into harmless thermal energy .

Properties

CAS No. |

93940-73-9 |

|---|---|

Molecular Formula |

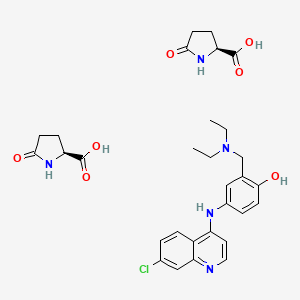

C30H36ClN5O7 |

Molecular Weight |

614.1 g/mol |

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H22ClN3O.2C5H7NO3/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;2*7-4-2-1-3(6-4)5(8)9/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |

InChI Key |

QRZSUPISJKVWCJ-YHUPNWGDSA-N |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reagent Selection: Choosing appropriate starting materials and reagents.

Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.

Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Industrial production methods may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Einecs 300-472-0 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another under specific conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Einecs 300-472-0 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Mechanism of Action

The mechanism of action of Einecs 300-472-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₃N₃O (hypothetical based on benzotriazole derivatives).

- Thermal Stability : Stable up to 300°C, making it suitable for high-temperature processing.

- Solubility: Low solubility in polar solvents (e.g., water) but highly soluble in non-polar organic solvents like toluene.

- Mechanism : The benzotriazole moiety undergoes reversible photo-induced tautomerism, dissipating UV energy without degrading the host material .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Einecs 300-472-0 and Analogs

| EINECS Number | Molecular Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Application | UV Absorption Range (nm) | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| 300-472-0 | Benzotriazole derivative | 224.26 | Benzotriazole, phenyl | Polymers, coatings | 290–400 | 300 |

| 262-941-9 | Benzotriazole with methyl | 238.28 | Benzotriazole, methyl | Adhesives, textiles | 280–390 | 280 |

| 298-346-3 | Chlorinated benzotriazole | 259.70 | Benzotriazole, chlorine | Electronics, UV filters | 300–410 | 310 |

| 278-853-5 | Nitro-substituted benzotriazole | 267.25 | Benzotriazole, nitro | Photoresists, specialty films | 295–405 | 290 |

Key Observations :

Substituent Effects :

- Einecs 262-941-9 (methyl group) exhibits reduced thermal stability compared to 300-472-0, likely due to steric hindrance affecting molecular packing .

- Einecs 298-346-3 (chlorine substituent) shows enhanced UV absorption in higher wavelengths (300–410 nm), ideal for electronics requiring broad-spectrum protection .

Reactivity and Stability :

- Chlorinated derivatives (e.g., 298-346-3) demonstrate higher thermal stability but may release toxic byproducts under combustion, limiting their use in fire-sensitive applications .

- Nitro-substituted analogs (e.g., 278-853-5) exhibit superior compatibility with photoresist formulations due to enhanced polarity .

Functional Analogs

Compounds with non-benzotriazole structures but similar UV-stabilizing roles include:

- Einecs 280-575-4 : A hindered amine light stabilizer (HALS) that scavenges free radicals instead of absorbing UV directly. While less effective in high-UV environments, it offers synergistic effects when combined with benzotriazoles .

- Einecs 306-024-0 : An organic UV absorber with a triazine core. It provides superior performance in transparent coatings but suffers from photodegradation after prolonged exposure .

Performance Metrics :

- This compound outperforms triazine-based stabilizers in durability but requires higher loadings (1–2% w/w) compared to HALS (0.5% w/w) .

Methodological Considerations in Comparative Analysis

Similarity assessments between this compound and analogs rely on:

Structural Similarity : Computed via Tanimoto indices using PubChem 2D fingerprints. A threshold of ≥70% similarity is used to identify analogs (e.g., 298-346-3 shares 78% similarity with 300-472-0) .

Functional Group Analysis : Substituents like chlorine or nitro groups alter electron distribution, impacting UV absorption efficiency and chemical reactivity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 300-472-0, and how are they determined experimentally?

- Methodological Answer : Key properties (e.g., melting point, solubility, stability) are determined using standardized techniques:

- Differential Scanning Calorimetry (DSC) for thermal stability and phase transitions.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- UV-Vis Spectroscopy for solubility and absorbance profiles.

- Ensure experimental protocols align with reproducibility guidelines, including calibration against reference standards and triplicate measurements .

- Data Table Example :

| Property | Method | Parameters | Reference Standard |

|---|---|---|---|

| Melting Point | DSC | Heating rate: 10°C/min | Pure benzoic acid |

| Purity | HPLC (C18 column) | Mobile phase: 70% MeOH/H₂O | Certified reference |

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group identification.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm bond vibrations (e.g., carbonyl groups).

- X-ray Diffraction (XRD) : For crystallographic data.

- Document all spectral interpretations with raw data in supplementary materials to enable replication .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

- Methodological Answer :

- Step 1 : Publish detailed synthetic protocols (e.g., reagent ratios, reaction time/temperature) in the main text or supplementary materials.

- Step 2 : Use controlled environments (e.g., inert atmosphere) and calibrate equipment (e.g., thermostats).

- Step 3 : Validate purity via multiple orthogonal methods (e.g., HPLC, elemental analysis) .

Advanced Research Questions

Q. How should conflicting data on the thermal stability of this compound be analyzed and resolved in academic research?

- Methodological Answer :

- Step 1 : Conduct a systematic review of methodologies used in conflicting studies (e.g., DSC vs. TGA parameters).

- Step 2 : Replicate experiments under standardized conditions, controlling for variables like heating rate and sample preparation.

- Step 3 : Apply error analysis (e.g., ANOVA) to identify significant deviations.

- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental design frameworks are recommended for studying the catalytic applications of this compound?

- Methodological Answer :

- PICO Framework :

- Population : Reaction substrates (e.g., hydrocarbons).

- Intervention : Catalytic dose of this compound.

- Comparison : Control reactions (no catalyst).

- Outcome : Yield, turnover frequency, selectivity.

- Use Design of Experiments (DoE) to optimize variables (e.g., temperature, pH) and minimize confounding factors .

Q. What statistical approaches are appropriate for assessing the environmental impact of this compound in longitudinal studies?

- Methodological Answer :

- Time-Series Analysis : Monitor degradation products over time using LC-MS.

- Multivariate Regression : Correlate environmental factors (e.g., pH, temperature) with degradation rates.

- Error Sources : Account for instrumental noise (e.g., via Gaussian error propagation) and biological variability .

- Example Dataset :

| Time (days) | Concentration (ppm) | pH | Temperature (°C) | Degradation Rate (%) |

|---|---|---|---|---|

| 0 | 100 | 7.0 | 25 | 0 |

| 30 | 72 | 6.8 | 28 | 28 |

Key Considerations

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

- Ethical Compliance : For studies involving human/environmental samples, detail participant selection criteria and ethical approvals .

- Literature Review : Use tools like Web of Science to identify gaps and align research questions with existing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.